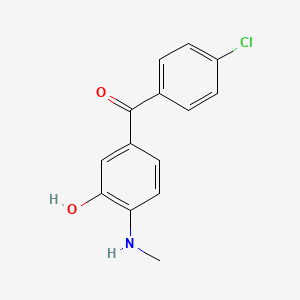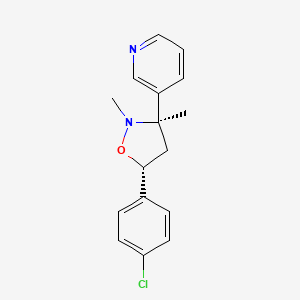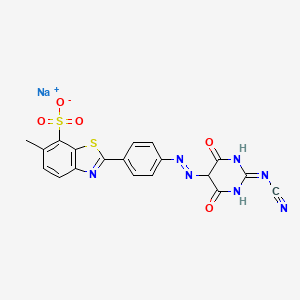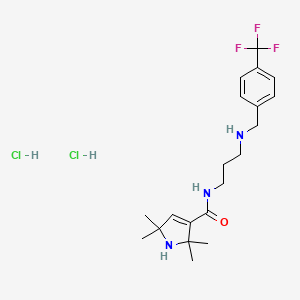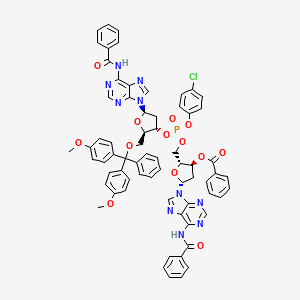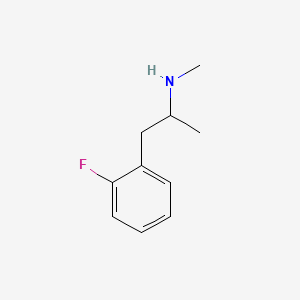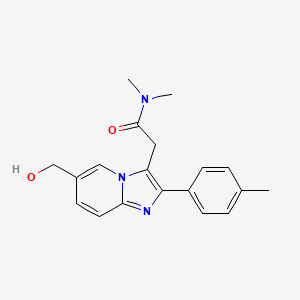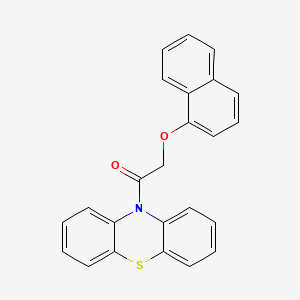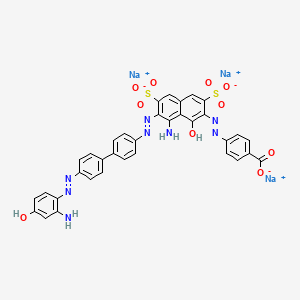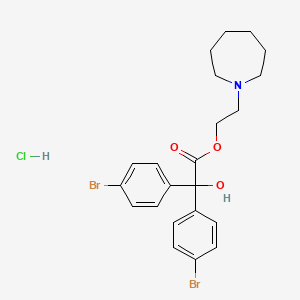
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of pyrido-oxazinones This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxypropyl group, and a pyrido-oxazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of a suitable precursor to form the pyrido-oxazinone core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction. This step may require the use of protecting groups to ensure selective functionalization.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring through a reductive amination reaction. Common reagents used in this step include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Methylthio)pyridine-3-carboxylic acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
86267-11-0 |
|---|---|
Fórmula molecular |
C15H21N3O3 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H21N3O3/c19-12(9-17-7-2-1-3-8-17)10-18-14(20)11-21-13-5-4-6-16-15(13)18/h4-6,12,19H,1-3,7-11H2 |
Clave InChI |
SPYDEDHXCXROGT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(CN2C(=O)COC3=C2N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


